molecular formula C19H26N2O2 B038611 Suam 1221 CAS No. 112603-82-4

Suam 1221

Cat. No.: B038611
CAS No.: 112603-82-4
M. Wt: 314.4 g/mol
InChI Key: HDRSLHFTJYMQIL-KRWDZBQOSA-N
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Description

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine is a synthetic organic compound with the molecular formula C19H26N2O2 and a molecular weight of 314.42 g/mol It is known for its unique structure, which includes a phenyl group, a butyryl group, and a prolyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine typically involves the reaction of N-(Phenyl)butyryl chloride with L-proline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The resulting intermediate is then reacted with pyrrolidine to form the final product.

Industrial Production Methods

Industrial production of N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and increase efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine stands out due to its specific structural features, which confer unique binding properties and inhibitory effects on prolyl endopeptidase. Its ability to penetrate the central nervous system and modulate cognitive functions makes it a valuable compound for research in neuroscience and pharmacology .

Biological Activity

SUAM-1221 is a small molecule compound primarily recognized for its role as a prolyl endopeptidase (PEP) inhibitor. This article delves into the biological activity of SUAM-1221, highlighting its mechanisms, synthesis, and potential therapeutic applications, particularly in the context of neurological diseases such as Alzheimer's.

Chemical Structure and Synthesis

SUAM-1221, with the molecular formula C19H26N2O2C_{19}H_{26}N_{2}O_{2}, is characterized by a proline residue in the L configuration, which is critical for its biological activity. The compound was synthesized through a series of reactions involving methylation of its precursor to produce derivatives suitable for positron emission tomography (PET) studies. The synthesis process yielded high radiochemical purity and specific activity, making it an effective candidate for in vivo imaging of PEP activity in neurological contexts .

SUAM-1221 functions as a potent inhibitor of prolyl endopeptidase, an enzyme that plays a significant role in the metabolism of neuropeptides. The inhibition of PEP can influence various neuropeptides such as neurotensin and substance P, which are implicated in cognitive functions and emotional regulation. Notably, SUAM-1221 has demonstrated an impressive in vitro inhibitory potency with an IC50IC_{50} value of 3.1 nM against mouse brain PEP .

Biological Activity and Therapeutic Applications

The biological activity of SUAM-1221 extends to its potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease. By inhibiting PEP, SUAM-1221 may help restore neuropeptide levels that are disrupted in neurodegenerative conditions. This mechanism positions it as a candidate for addressing symptoms related to memory loss and cognitive decline .

Case Studies and Research Findings

Several studies have explored the efficacy of SUAM-1221:

  • In Vitro Studies : Research indicates that SUAM-1221 effectively inhibits PEP activity in various animal models, supporting its potential use in treating conditions like Alzheimer's disease. The compound's ability to modulate neuropeptide levels has been documented through enzyme assays and receptor binding studies .
  • Comparative Studies : In comparative analyses with other PEP inhibitors, SUAM-1221 has shown competitive inhibition characteristics that may be advantageous for therapeutic applications. For instance, other compounds tested alongside SUAM-1221 have demonstrated varying degrees of efficacy but often fall short of its potency .

Data Table: Summary of Biological Activity

Parameter Value
Molecular FormulaC19H26N2O2C_{19}H_{26}N_{2}O_{2}
Target EnzymeProlyl Endopeptidase
Inhibition Potency (IC50)3.1 nM
Therapeutic ApplicationAlzheimer's Disease
Synthesis Yield18 - 30%

Properties

IUPAC Name

4-phenyl-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(12-6-10-16-8-2-1-3-9-16)21-15-7-11-17(21)19(23)20-13-4-5-14-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRSLHFTJYMQIL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150119
Record name N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112603-82-4
Record name N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112603824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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